(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
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Overview
Description
(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Carboxylic acids and their derivatives are explored for their potential as antioxidants and anti-inflammatory agents. One study focused on the development of benzofused thiazole derivatives, evaluated for their antioxidant and anti-inflammatory activities. These compounds were synthesized through reactions involving carboxylic acids, highlighting the role of carboxylic acid derivatives in developing therapeutic agents with potential antioxidant and anti-inflammatory properties (Raut et al., 2020).
Biologically Active Plant Compounds
Research on natural carboxylic acids from plants compares the effects of structural differences on antioxidant, antimicrobial, and cytotoxic activities. This study underlines the importance of carboxylic acid derivatives in understanding the biological activity of plant-derived compounds and their potential applications in medicine and pharmacology (Godlewska-Żyłkiewicz et al., 2020).
Anticancer Agents Development
The Knoevenagel condensation reaction, involving carboxylic acids, has been a cornerstone in synthesizing bioactive molecules, including anticancer agents. This review emphasizes the significance of carboxylic acid derivatives in generating pharmacologically interesting molecules with remarkable anticancer activity, showcasing the diverse applications of carboxylic acid derivatives in drug discovery (Tokala et al., 2022).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbial biocatalysts used in fermentative production processes are detailed, pointing to the dual role of carboxylic acids as both valuable chemical precursors and microbial inhibitors. This research has implications for metabolic engineering strategies to enhance microbial tolerance to carboxylic acids (Jarboe et al., 2013).
Solvent Developments for Carboxylic Acid Extraction
Liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, employing organic solvents and supercritical fluids, is reviewed. This research highlights the importance of carboxylic acids in industrial processes, specifically their recovery from dilute solutions, emphasizing the role of novel solvent systems in enhancing extraction efficiency (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
The benzyloxycarbonyl group is known to be a protecting group . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
It’s known that the benzyloxycarbonyl group acts as a protecting group . This means it temporarily masks a functional group from participating in reactions while other parts of the molecule are being modified.
Biochemical Pathways
The compound contains a benzyloxycarbonyl group, which is used in organic chemistry as a protecting group . This suggests that it may play a role in complex organic synthesis pathways where protecting groups are required.
Result of Action
As a compound containing a benzyloxycarbonyl group, it likely plays a role in organic synthesis, where it can protect certain functional groups from reacting .
Properties
IUPAC Name |
(4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCQMEKOKHOPOQ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.